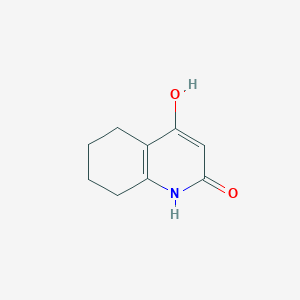

4-hydroxy-5,6,7,8-tétrahydro-2(1H)-quinolinone

Vue d'ensemble

Description

4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Cancer Activity

Recent studies have highlighted the compound's efficacy against colorectal cancer (CRC). A series of tetrahydroquinolin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit CRC cell growth. Notably, one derivative exhibited significant antiproliferative activity at micromolar concentrations, inducing oxidative stress and autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway . This suggests that 4-hydroxy derivatives can serve as lead compounds for drug development targeting cancer cell proliferation.

Table 1: Summary of Anti-Cancer Activity Studies

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 20d | HCT-116 | Micromolar | Induces oxidative stress; affects PI3K/AKT/mTOR pathway |

| 6j | NIH3T3 | 0.3 | Inhibits fibroblast proliferation |

Anti-Fibrosis Activity

The compound has also been investigated for its anti-fibrotic properties. In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of NIH3T3 fibroblast cells, with some compounds showing IC50 values as low as 0.09 mM. These findings indicate that tetrahydroquinolinones could be promising candidates for developing new anti-fibrotic agents .

One-Pot Synthesis

A novel one-pot synthesis method has been developed for creating tetrahydroquinolin-2-one derivatives using acyl Meldrum’s acids and enaminones. This method streamlines the process by eliminating the need for intermediate isolation and allows for a diverse range of substituents to be introduced efficiently . The synthesis involves a two-step reaction that has shown improved yields compared to traditional methods.

Table 2: Comparison of Synthesis Yields

| Method | Yield (%) | Comments |

|---|---|---|

| Traditional Method | 12-27 | Multiple steps; lower efficiency |

| One-Pot Method | 32 | Higher efficiency; fewer steps required |

Colorectal Cancer Study

A study published in Nature focused on the design and synthesis of novel tetrahydroquinolinones specifically targeting CRC. The research demonstrated that specific derivatives could effectively suppress cell viability and migration in HCT-116 cells, highlighting their potential as therapeutic agents .

Anti-Fibrosis Research

Another significant study evaluated N1-substituted phenylhydroquinolinone derivatives for their anti-fibrotic activity on NIH3T3 fibroblasts. The results indicated a strong structure-activity relationship, suggesting modifications could enhance efficacy against fibrosis .

Activité Biologique

4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit cytochrome bc1 complex in apicomplexan parasites such as Toxoplasma gondii and Plasmodium falciparum. This inhibition is crucial for disrupting the energy metabolism of these pathogens, thereby exhibiting potent antiparasitic effects.

Case Study: Antiparasitic Activity

A study highlighted the effectiveness of a related compound, 5,6,7,8-tetrahydroquinolin-4-one (MJM170), which demonstrated an IC50 of 30 nM against active infection and 4 μM against cysts of T. gondii in vitro. In vivo studies showed efficacy at a dosage of 25 mg/kg . This suggests that derivatives of tetrahydroquinolin-2(1H)-one could be developed into effective treatments for parasitic infections.

Biological Properties

The compound exhibits several biological properties that make it a candidate for further research:

- Anticancer Activity : Research indicates that tetrahydroquinoline derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds based on this scaffold have shown significant antiproliferative activity against human dermal microvascular endothelial cells (HMEC-1), with IC50 values ranging from 5.4 to 17.2 μM .

- Nuclear Oxide Synthase Inhibition : A related study found that tetrahydroquinoline derivatives can act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neuropathic pain conditions. One compound demonstrated the ability to reverse thermal hyperalgesia in rat models at a dose of 30 mg/kg .

Structure-Activity Relationship (SAR)

The structural modifications on the tetrahydroquinoline scaffold significantly influence its biological activity. For example, stereochemistry plays a crucial role in the compound's efficacy; enantiomers exhibit varying degrees of potency against cancer cell lines and other biological targets .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antiparasitic | Toxoplasma gondii | 0.030 | |

| Anticancer | HMEC-1 | 5.4 - 17.2 | |

| nNOS Inhibition | Rat Model | 30 |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of tetrahydroquinoline derivatives indicates favorable absorption and distribution characteristics. For instance, MJM170 showed improved solubility compared to earlier compounds and demonstrated potential for crossing the blood-brain barrier without significant efflux by P-glycoprotein . However, toxicity studies are essential to evaluate the safety profiles before clinical applications.

Propriétés

IUPAC Name |

4-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVNWHCEONTCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715994 | |

| Record name | 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56517-59-0 | |

| Record name | 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.